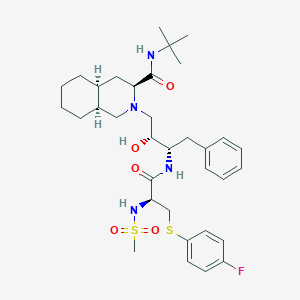
N-Methyl-N-(2-thienyl)ethanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-N-(2-thienyl)ethanethioamide (MTETA) is a synthetic compound that belongs to the class of thioamides. It has been extensively studied in scientific research due to its potential therapeutic applications. MTETA is known to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for various laboratory experiments.
作用機序
N-Methyl-N-(2-thienyl)ethanethioamide is believed to exert its therapeutic effects by inhibiting the activity of various enzymes and proteins in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression.
生化学的および生理学的効果
N-Methyl-N-(2-thienyl)ethanethioamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. N-Methyl-N-(2-thienyl)ethanethioamide has also been found to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-Methyl-N-(2-thienyl)ethanethioamide has been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
N-Methyl-N-(2-thienyl)ethanethioamide has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well documented in the scientific literature. However, there are also some limitations to using N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. It can be difficult to administer to animals due to its low solubility in water. Additionally, its effects may vary depending on the route of administration and the dose used.
将来の方向性
There are several potential future directions for research on N-Methyl-N-(2-thienyl)ethanethioamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dose and route of administration for N-Methyl-N-(2-thienyl)ethanethioamide in laboratory experiments. Finally, more studies are needed to elucidate the mechanisms underlying its various therapeutic effects.
合成法
N-Methyl-N-(2-thienyl)ethanethioamide can be synthesized using the reaction between N-methylacetamide and 2-thiophenecarboxaldehyde in the presence of a reducing agent such as sodium borohydride. The reaction yields N-Methyl-N-(2-thienyl)ethanethioamide as a white crystalline solid, which can be purified using recrystallization techniques.
科学的研究の応用
N-Methyl-N-(2-thienyl)ethanethioamide has been studied for its potential therapeutic applications in various scientific research studies. It has been found to exhibit anti-inflammatory, analgesic, and anti-tumor properties. N-Methyl-N-(2-thienyl)ethanethioamide has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
特性
CAS番号 |
172896-61-6 |
|---|---|
製品名 |
N-Methyl-N-(2-thienyl)ethanethioamide |
分子式 |
C7H9NS2 |
分子量 |
171.3 g/mol |
IUPAC名 |
N-methyl-N-thiophen-2-ylethanethioamide |
InChI |
InChI=1S/C7H9NS2/c1-6(9)8(2)7-4-3-5-10-7/h3-5H,1-2H3 |
InChIキー |
LSHALEHGMDBMGL-UHFFFAOYSA-N |
SMILES |
CC(=S)N(C)C1=CC=CS1 |
正規SMILES |
CC(=S)N(C)C1=CC=CS1 |
同義語 |
Ethanethioamide, N-methyl-N-2-thienyl- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



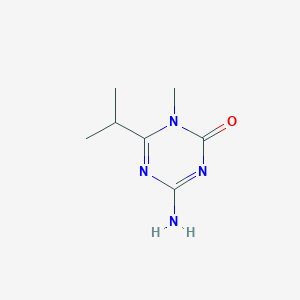
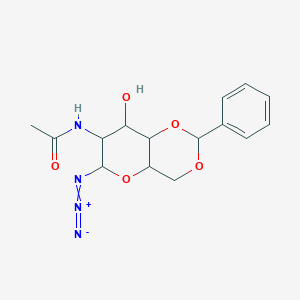


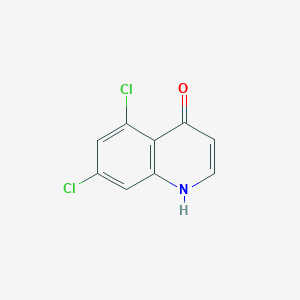
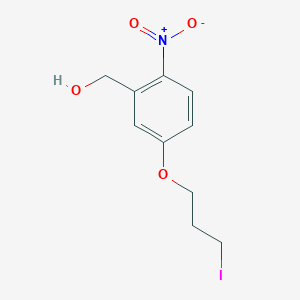
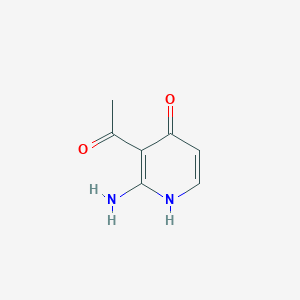
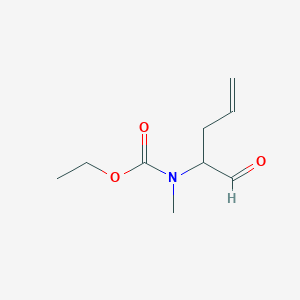
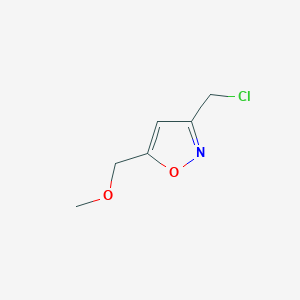
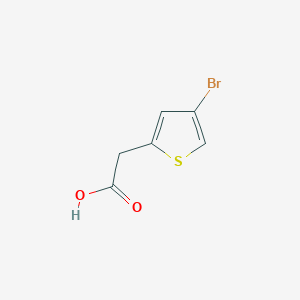
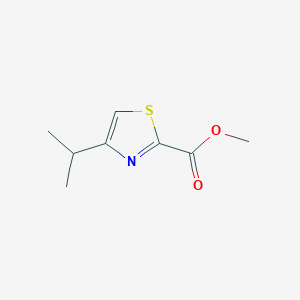
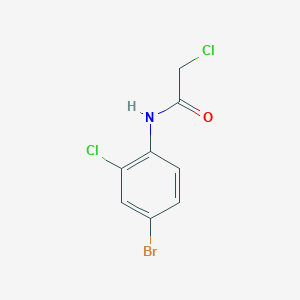
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)
